molecular formula C19H19BrN2O2 B4948709 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4948709
M. Wt: 387.3 g/mol
InChI Key: SRMWLMMMPRTCIR-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-9424, is a small molecule that has gained attention in the scientific community for its potential use in cancer treatment. This compound was first synthesized by scientists at the Broad Institute of MIT and Harvard and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is believed to exert its anti-cancer effects by inhibiting the activity of a protein called BRD4. This protein is involved in the regulation of gene expression and has been implicated in the development and progression of various types of cancer. By inhibiting the activity of BRD4, this compound can prevent the expression of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its anti-cancer activity. For example, this compound has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote DNA damage. In addition, this compound has been shown to modulate the expression of genes involved in cell signaling pathways that are dysregulated in cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for BRD4 inhibition. This allows for the study of the specific effects of BRD4 inhibition on cancer cells without the interference of other cellular processes. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various types of cancer.

Synthesis Methods

1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 4-bromobenzaldehyde with 3,4-dimethylphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethyl acetoacetate to form the pyrrole ring. The final step involves the reaction of the pyrrole intermediate with isocyanate to form the carboxamide group.

Scientific Research Applications

1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of numerous studies investigating its potential use as a cancer treatment. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Studies have also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-12-3-6-16(9-13(12)2)21-19(24)14-10-18(23)22(11-14)17-7-4-15(20)5-8-17/h3-9,14H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMWLMMMPRTCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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